2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile
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Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile is a heterocyclic organic compound It is characterized by the presence of two chlorine atoms and a carbonitrile group attached to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and cyclopentadiene.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinoline ring system. This reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Introduction of Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile reagent is used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Continuous Processing: Continuous processing techniques, such as flow chemistry, are employed to enhance efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: A simpler quinoline derivative with similar chlorine substitution.
5,6,7,8-Tetrahydroquinoline: A quinoline derivative without the carbonitrile group.
2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A closely related compound with similar structural features.
Uniqueness
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile is unique due to the presence of both the carbonitrile group and the methano bridge, which confer distinct chemical and biological properties. Its structural complexity and functional groups make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8Cl2N2 |
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Molecular Weight |
239.10 g/mol |
IUPAC Name |
4,6-dichloro-3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-5-carbonitrile |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-7(4-14)11(13)15-10-6-2-1-5(3-6)8(9)10/h5-6H,1-3H2 |
InChI Key |
JRMQANWIOQPCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2N=C(C(=C3Cl)C#N)Cl |
Origin of Product |
United States |
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